molecular formula C12H11BrO2S B8429244 2-(4-Bromo-3,5-dimethoxyphenyl)thiophene

2-(4-Bromo-3,5-dimethoxyphenyl)thiophene

Cat. No. B8429244
M. Wt: 299.19 g/mol
InChI Key: HHWKCCHNPJFHBV-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

2-(4-Bromo-3,5-dimethoxyphenyl)thiophene was prepared from 2-bromo-5-iodo-1,3-dimethoxybenzene and thiophen-2-ylboronic acid according to the procedure used in Example 12. Purification by chromatography (0-10% EtOAc-hexanes) gave a yellow solid (0.624 g, 55% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
55%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5](I)=[CH:4][C:3]=1[O:11][CH3:12].[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1B(O)O>>[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:14]2[S:13][CH:17]=[CH:16][CH:15]=2)=[CH:4][C:3]=1[O:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)I)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography (0-10% EtOAc-hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1OC)C=1SC=CC1)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.624 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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